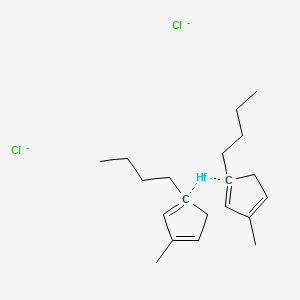
1-Butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride is an organometallic compound that combines the properties of cyclopentadiene derivatives with hafnium
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride typically involves the reaction of 1-butyl-3-methylcyclopenta-1,3-diene with hafnium tetrachloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The process involves the following steps:
Preparation of 1-butyl-3-methylcyclopenta-1,3-diene: This can be synthesized by reacting 3-tert-butylcyclopentenone with methyl magnesium bromide in diethyl ether under a nitrogen atmosphere.
Reaction with Hafnium Tetrachloride: The prepared 1-butyl-3-methylcyclopenta-1,3-diene is then reacted with hafnium tetrachloride in a suitable solvent like toluene or THF (tetrahydrofuran) under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The key to industrial production is maintaining the purity and yield of the product, which is achieved through optimized reaction conditions and purification techniques such as distillation under reduced pressure.
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The hafnium center can undergo substitution reactions with other ligands.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of hafnium.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and phosphines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various hafnium complexes, while oxidation reactions can produce hafnium oxides .
Aplicaciones Científicas De Investigación
1-Butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride has several scientific research applications:
Catalysis: It is used as a catalyst in polymerization reactions and other organic transformations.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Chemistry: It serves as a model compound for studying the behavior of hafnium complexes in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride involves the coordination of the cyclopentadiene ligand to the hafnium center. This coordination facilitates various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Similar Compounds
Bis(1-butyl-3-methylcyclopentadienyl)zirconium dichloride: Similar in structure but contains zirconium instead of hafnium.
1-tert-butyl-3-methylcyclopenta-1,3-diene: A precursor in the synthesis of the hafnium compound.
Uniqueness
1-Butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride is unique due to the presence of hafnium, which imparts distinct catalytic properties compared to its zirconium counterpart. The hafnium center provides different electronic and steric effects, influencing the reactivity and stability of the compound .
Propiedades
Fórmula molecular |
C20H32Cl2Hf-2 |
|---|---|
Peso molecular |
521.9 g/mol |
Nombre IUPAC |
1-butyl-3-methylcyclopenta-1,3-diene;hafnium;dichloride |
InChI |
InChI=1S/2C10H16.2ClH.Hf/c2*1-3-4-5-10-7-6-9(2)8-10;;;/h2*6,8H,3-5,7H2,1-2H3;2*1H;/p-2 |
Clave InChI |
XGKYIBOCJVCTBG-UHFFFAOYSA-L |
SMILES canónico |
CCCCC1=CC(=CC1)C.CCCCC1=CC(=CC1)C.[Cl-].[Cl-].[Hf] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


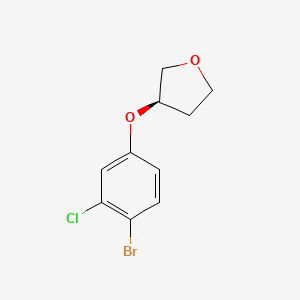
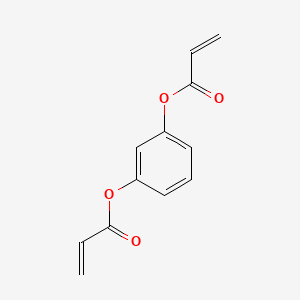
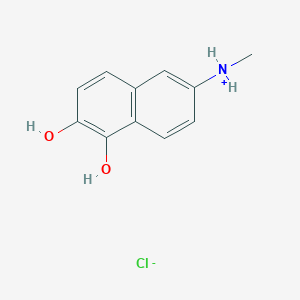
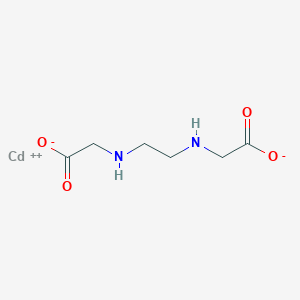
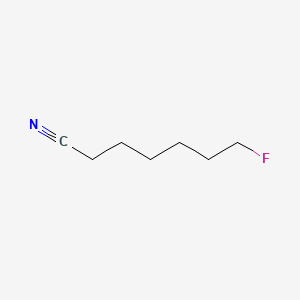
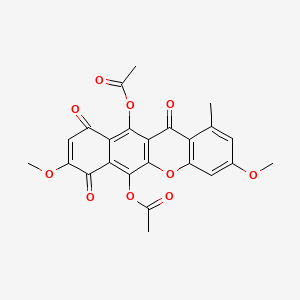
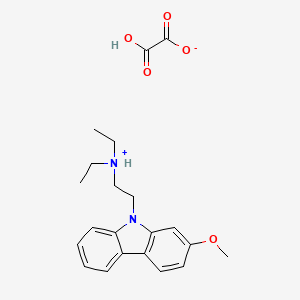


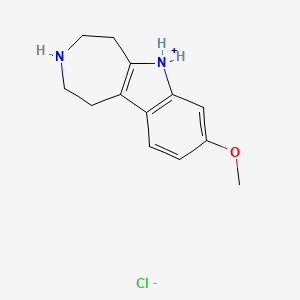
![diethyl-[2-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13732138.png)
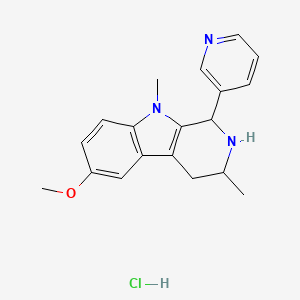
![(6R,8R)-8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B13732158.png)

